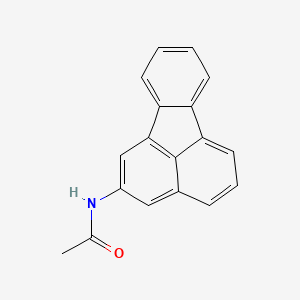

N-fluoranthen-2-ylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

13823-55-7 |

|---|---|

Molecular Formula |

C18H13NO |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

N-fluoranthen-2-ylacetamide |

InChI |

InChI=1S/C18H13NO/c1-11(20)19-13-9-12-5-4-8-16-14-6-2-3-7-15(14)17(10-13)18(12)16/h2-10H,1H3,(H,19,20) |

InChI Key |

DCGVCFDUNWGKEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for N Fluoranthen 2 Ylacetamide

Strategies for the Direct Synthesis of N-fluoranthen-2-ylacetamide

The direct synthesis of this compound is not commonly detailed in a single, dedicated procedure but can be achieved through a logical sequence of well-established reactions. The primary route involves the functionalization of the fluoranthene (B47539) skeleton to introduce a nitrogen-containing group, which is subsequently acylated.

The synthesis typically commences with the derivatization of fluoranthene to introduce a functional group at the 2-position that can be converted to an amino group. The most common approach is the nitration of fluoranthene, followed by reduction.

Nitration of Fluoranthene: The introduction of a nitro group onto the fluoranthene ring is a critical first step. The reaction of fluoranthene with nitrating agents can yield a mixture of isomers. Studies on the nitration of fluoranthene with nitrogen dioxide/dinitrogen tetroxide have shown that the reaction pathway and product distribution can be influenced by the reaction conditions. osti.gov For instance, free-radical nitration tends to produce 2-nitrofluoranthene (B81861), among other products, whereas electrophilic nitration favors substitution at other positions. osti.gov The choice of solvent and the presence of acid catalysts are crucial in directing the selectivity of the nitration reaction. osti.gov

Reduction of 2-Nitrofluoranthene: Once 2-nitrofluoranthene is obtained and isolated, the nitro group is reduced to an amino group to yield 2-aminofluoranthene (B14708915). This transformation can be accomplished using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide, as well as chemical reduction using reagents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite.

The final step in the direct synthesis is the formation of the amide bond by acetylating 2-aminofluoranthene. This is a standard transformation in organic synthesis.

Acetylation with Acetic Anhydride (B1165640): A widely used method for the acetylation of amines is the reaction with acetic anhydride. quora.comyoutube.com This reaction is typically carried out in the presence of a base or in a suitable solvent. The reaction of 2-aminofluoranthene with acetic anhydride would lead to the formation of this compound and acetic acid as a byproduct. quora.com The reaction conditions can be optimized for temperature and reaction time to achieve high yields. nih.gov

Other Acylating Agents: Alternatively, acetyl chloride can be used as the acylating agent. However, acetic anhydride is often preferred due to its lower cost and the generation of a less corrosive byproduct (acetic acid versus hydrochloric acid). nih.gov

Synthetic Routes to this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound can be approached in two main ways: by functionalizing the pre-formed this compound or by starting with already substituted fluoranthene precursors.

Further functionalization of the fluoranthene core in this compound can introduce additional chemical diversity. Electrophilic aromatic substitution reactions on the fluoranthene ring are possible, though the presence of the electron-donating acetamido group will influence the position of the incoming substituent. The acetamido group is an ortho-, para-director, meaning that further substitution will likely occur at positions ortho or para to the acetamido group. However, the complex electronics of the fluoranthene system can lead to a mixture of products.

A study on the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide involved a two-step reaction of acetylation followed by nitration on a substituted naphthalene (B1677914) precursor, demonstrating that functionalization can be achieved on an already acetylated amino-aromatic system. masterorganicchemistry.com

The presence of substituents on the fluoranthene ring significantly impacts the selectivity and yield of subsequent reactions.

During Nitration: In electrophilic nitration, electron-donating groups on the fluoranthene ring will activate the ring, making it more reactive, while electron-withdrawing groups will deactivate it. The directing effect of these substituents will determine the position of the incoming nitro group. For example, an activating group would generally direct the nitro group to ortho and para positions relative to itself. The interplay between the directing effects of the existing substituent and the inherent reactivity of the different positions on the fluoranthene ring will determine the final product distribution.

During Amide Formation: The electronic nature of substituents on the fluoranthene ring can also affect the nucleophilicity of the amino group in 2-aminofluoranthene derivatives, thereby influencing the rate and efficiency of the subsequent acetylation reaction.

The following table summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions, which can be extrapolated to the fluoranthene system.

| Substituent | Effect on Reactivity | Directing Effect |

| -OH, -NH2, -OR | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -Halogen | Deactivating | Ortho, Para |

| -NO2, -CN, -SO3H, -CHO, -COR | Deactivating | Meta |

The synthesis of the fluoranthene core itself often relies on transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for constructing substituted fluoranthenes from precursors like 1,8-dihalonaphthalenes and appropriately substituted arylboronic acids. nih.govacs.org These methods allow for the introduction of various functional groups onto the benzene (B151609) part of the fluoranthene skeleton. nih.gov

For the amidation step, catalytic methods for direct amide bond formation between carboxylic acids and amines are also being developed to reduce waste and improve efficiency. catalyticamidation.inforesearchgate.net While traditional stoichiometric coupling reagents are common, catalytic systems involving boronic acids or other Lewis acids are emerging as greener alternatives. catalyticamidation.info

A continuous-flow method for the acetylation of amines using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been developed, offering a potentially safer and more sustainable approach compared to traditional methods using acetic anhydride or acetyl chloride. nih.gov

The table below provides an overview of catalyst systems and conditions for related synthetic transformations.

| Reaction | Catalyst/Reagents | Conditions | Reference |

| Fluoranthene Synthesis | Pd(dppf)Cl2 | Homogeneous, 90-110 °C | nih.gov |

| Fluoranthene Synthesis | rGO-CuPd nanocatalyst | Heterogeneous, 120 °C | nih.gov |

| Amine Acetylation | Acetic Anhydride | Solvent-free, 60 °C | researchgate.net |

| Amine Acetylation | Alumina | Continuous-flow, 200 °C, 50 bar | nih.gov |

| Catalytic Amidation | Boronic Acids | Varies | catalyticamidation.info |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses primarily on the acetylation of 2-aminofluoranthene. Traditional acetylation methods often involve the use of acetyl chloride or acetic anhydride with pyridine (B92270) or other hazardous solvents, leading to the formation of corrosive byproducts and waste. Green alternatives aim to mitigate these issues by employing safer solvents, utilizing catalytic systems, and using more benign acetylating agents.

One of the primary goals of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. researchgate.netrsc.org Traditional solvents for acylation reactions, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), are associated with significant health and environmental concerns. researchgate.netrsc.org Research has focused on identifying greener solvent replacements that are effective for amide bond formation. researchgate.netrsc.org Water, being non-toxic, non-flammable, and readily available, represents an ideal green solvent. nsf.govacs.org The use of brine solutions has also been explored for the acetylation of aromatic amines using acetyl chloride, providing an efficient and environmentally friendly medium. ias.ac.in Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also been investigated as suitable replacements for conventional solvents in amide coupling reactions. researchgate.net

Another key aspect of greening the synthesis of this compound is the use of catalytic methods to improve reaction efficiency and reduce waste. The use of a catalytic amount of a mild Brønsted or Lewis acid can facilitate the acetylation of amines with less reactive, but greener, acetylating agents like acetic acid. ias.ac.in For instance, the tartaric acid-glacial acetic acid system has been shown to be an inexpensive and environmentally benign catalyst for the N-acetylation of primary aromatic amines. ias.ac.in This approach offers high atom economy as water is the only byproduct. ias.ac.in Heterogeneous catalysts, such as monodispersed Ni-nanoparticles, have also been employed to catalyze the acetylation of amines under ambient conditions, offering advantages like high yields, short reaction times, and ease of operation. researchgate.net Furthermore, continuous-flow reactors with catalysts like alumina can be used with safer acetylating agents such as acetonitrile. nih.gov This method allows for excellent catalyst reusability and scalability. nih.gov

The choice of the acetylating agent is also crucial from a green chemistry perspective. While highly reactive reagents like acetyl chloride and acetic anhydride are common, they are corrosive and can generate hazardous waste. nih.govmdpi.com Acetic acid is a greener alternative, especially when used with a catalyst, as it is less toxic and has a higher atom economy. ias.ac.inresearchgate.net Ethyl acetate (B1210297) and butyl acetate, in the presence of catalytic acetic acid, can also serve as effective and less hazardous acyl sources for the N-acetylation of a variety of amines. rsc.orgrsc.org This method has been shown to produce acetamide (B32628) products in excellent yields at moderate temperatures. rsc.orgrsc.org The use of acetonitrile as both the solvent and acetylating agent in a continuous-flow system with an alumina catalyst presents another safe and sustainable option. nih.gov

Microwave-assisted synthesis is another green technique that can be applied to the acylation of 2-aminofluoranthene. Microwave irradiation can significantly reduce reaction times and improve yields, often in the absence of a solvent or using a green solvent like water. mdpi.com

The following tables summarize and compare various green chemistry approaches applicable to the synthesis of this compound from 2-aminofluoranthene.

Table 1: Comparison of Green Solvents for Amide Synthesis

| Solvent | Rationale for Use | Advantages | Disadvantages |

| Water / Brine | Environmentally benign, non-toxic, non-flammable. nsf.govacs.orgias.ac.in | Safe, inexpensive, readily available, simplifies work-up. nsf.govias.ac.in | May require co-solvents for insoluble reactants. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived solvent, good alternative to DCM and THF. researchgate.net | Reduced toxicity, higher boiling point than THF. | Can form peroxides, more expensive than traditional solvents. |

| Cyclopentyl methyl ether (CPME) | Lower peroxide formation tendency than other ethers. researchgate.net | High boiling point, hydrophobic nature aids in product separation. | Higher cost compared to conventional solvents. |

| Ethanol | Bio-renewable, low toxicity. researchgate.net | Readily available, biodegradable. | Lower reactivity for some reactions compared to aprotic polar solvents. |

Table 2: Catalytic Systems for Green N-Acetylation

| Catalytic System | Acetylating Agent | Reaction Conditions | Advantages |

| Tartaric Acid / Acetic Acid | Acetic Acid | Reflux | Inexpensive, high atom economy, environmentally benign catalyst and reagent. ias.ac.in |

| Ni-Nanoparticles | Acetic Anhydride | Room Temperature | High yields, short reaction times, heterogeneous catalyst is easily separated. researchgate.net |

| Alumina (in continuous flow) | Acetonitrile | 200 °C, 50 bar | Uses a safe acetylating agent, catalyst is reusable, scalable. nih.gov |

| Acetic Acid | Ethyl Acetate / Butyl Acetate | 80-120 °C | Uses less hazardous acylating agents, simple and inexpensive. rsc.orgrsc.org |

Spectroscopic Characterization Methodologies for N Fluoranthen 2 Ylacetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity AnalysisTwo-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the arrangement of protons on the fluoranthene (B47539) core.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure by linking the acetamide (B32628) group to the fluoranthene ring. Without experimental data, these connectivity analyses for N-fluoranthen-2-ylacetamide cannot be performed.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, characteristic absorption bands would be expected for the N-H bond of the amide, the C=O (carbonyl) group of the amide (Amide I band), and the C-N bond, as well as the aromatic C-H and C=C bonds of the fluoranthene system. A search for these characteristic spectra yielded no results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The fluoranthene moiety, being a large polycyclic aromatic hydrocarbon, would dominate the UV-Vis spectrum of this compound, likely showing complex absorption patterns with multiple maxima (λmax). The position and intensity of these absorptions are influenced by the substituent acetamide group. Specific experimental UV-Vis spectra for this compound are not available in the literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. In an MS experiment for this compound, one would expect to observe a molecular ion peak corresponding to its exact mass. Fragmentation would likely involve the loss of the acetyl group or other characteristic cleavages. No mass spectral data for this compound has been reported.

Application of Combined Spectroscopic Approaches for Comprehensive Characterization

The definitive structural elucidation and comprehensive characterization of this compound, a complex aromatic amide, necessitates a synergistic application of multiple spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable pieces of the structural puzzle, it is their combined use that affords an unambiguous confirmation of the molecule's identity and purity. This integrated approach allows for a cross-validation of data, ensuring a robust and reliable characterization.

Typically, the characterization process begins with the synthesis of this compound from 2-aminofluoranthene (B14708915) and an acetylating agent. Following synthesis and purification, a battery of spectroscopic analyses is performed. Mass spectrometry provides the initial confirmation of the molecular weight, while IR spectroscopy identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy reveals the detailed connectivity and chemical environment of each atom within the molecule.

The power of this combined approach lies in the complementary nature of the information obtained. For instance, while mass spectrometry confirms the correct molecular formula, it does not provide information about the specific arrangement of atoms. IR spectroscopy, in turn, can confirm the presence of an amide linkage and the aromatic rings, but it cannot delineate the precise substitution pattern on the fluoranthene core. NMR spectroscopy is paramount for determining this detailed atomic arrangement, and the data from MS and IR are crucial for corroborating the NMR assignments.

By integrating the data from these techniques, a detailed and verified structural profile of this compound is established. This multi-faceted analysis is the standard in modern chemical research for the unambiguous identification of new and known compounds.

Detailed Research Findings

While a singular, comprehensive study detailing the combined spectroscopic analysis of this compound is not extensively reported in publicly available literature, the expected data can be inferred from the analysis of its parent structures—fluoranthene and acetamide—and from studies on structurally similar compounds like N-2-fluorenylacetamide. nist.govnih.gov The following sections outline the anticipated results from each spectroscopic technique and how they collectively contribute to the characterization of this compound.

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. This provides the most direct evidence for the successful synthesis of the target compound. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a fluoranthenyl cation and an acetamide radical, or vice-versa. The observation of a fragment corresponding to the fluoranthene moiety would be a strong indicator of the core structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by absorption bands indicative of its constituent functional groups. The most prominent of these would be the N-H stretching vibration of the secondary amide, typically appearing in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide group would give rise to a strong absorption band around 1660 cm⁻¹. Additionally, the spectrum would display multiple bands corresponding to the C-H and C=C stretching and bending vibrations of the aromatic fluoranthene ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide a wealth of information. The proton of the N-H group would appear as a singlet in the downfield region, typically between δ 8.0 and 10.0 ppm. The methyl protons of the acetamido group would also give a characteristic singlet, but much further upfield, around δ 2.2 ppm. The aromatic region of the spectrum, between δ 7.0 and 8.5 ppm, would be complex due to the multiple protons on the fluoranthene ring system. The specific chemical shifts and coupling patterns of these aromatic protons would be crucial for confirming the 2-substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be readily identifiable by its downfield chemical shift, typically in the range of δ 168-172 ppm. The methyl carbon of the acetyl group would appear at a much higher field, around δ 24 ppm. The aromatic carbons of the fluoranthene moiety would resonate in the region of δ 110-140 ppm, with the carbon atom bonded to the nitrogen (C-2) being shifted downfield due to the deshielding effect of the nitrogen atom. The complete assignment of the ¹³C NMR spectrum would provide a definitive carbon skeleton of the molecule.

The combination of these spectroscopic methods provides a detailed and unambiguous characterization of this compound. The data from each technique corroborates the others, leading to a high degree of confidence in the assigned structure.

Interactive Data Tables

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-H | 8.0 - 10.0 | Singlet |

| CH₃ | ~2.2 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 140 |

| C=O | 168 - 172 |

| CH₃ | ~24 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide) | ~1660 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

Computational and Theoretical Investigations of N Fluoranthen 2 Ylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. For N-fluoranthen-2-ylacetamide, these calculations can elucidate its fundamental electronic nature, energetic stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.org It offers a balance between accuracy and computational cost, making it suitable for medium to large systems like this compound. DFT calculations are typically used to optimize the molecule's geometry, determining the most stable arrangement of its atoms in three-dimensional space. researchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich fluoranthene (B47539) ring system, while the LUMO may have significant contributions from the acetamide (B32628) group, particularly the carbonyl moiety. This distribution influences the molecule's behavior in charge-transfer processes. researchgate.net Theoretical studies on related organotin(IV) 2-chloridophenylacetohydroxamate complexes have successfully used DFT to calculate various reactivity descriptors derived from HOMO-LUMO energies, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electronegativity (χ). nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Gas Phase) This table presents hypothetical data representative of typical DFT outputs.

| Parameter | Value | Unit |

| HOMO Energy | -6.15 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 4.92 | eV |

| Ionization Potential (I) | 6.15 | eV |

| Electron Affinity (A) | 1.23 | eV |

| Global Hardness (η) | 2.46 | eV |

| Global Softness (S) | 0.41 | eV⁻¹ |

| Electronegativity (χ) | 3.69 | eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods are often more computationally demanding than DFT but can provide highly accurate results for molecular energies and reactivity.

For this compound, ab initio calculations could be employed to precisely determine its heat of formation and to investigate the energy landscape of potential chemical reactions. For instance, these methods can model the transition states of reactions, which are high-energy structures that exist briefly as a molecule transforms from reactant to product. The energy of this transition state is crucial for calculating the activation energy, which governs the reaction rate. While no specific ab initio studies on this compound are published, research on substituted ethylenes demonstrates the power of these methods in calculating the energetics of different electronic states.

Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements known as conformations. The bond connecting the fluoranthene ring to the nitrogen of the acetamide group allows for rotation, leading to various conformers with different energies.

Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. Computational methods can map the potential energy surface as a function of the rotational angle (dihedral angle). For this compound, the key dihedral angle would be C1-C2-N-C(carbonyl). By calculating the energy at incremental rotations around this bond, a potential energy profile can be generated, revealing the energy minima (stable conformers) and energy maxima (transitional states between conformers). Studies on similar flexible molecules, such as 1,2-difluoroethane, show that the relative stability of conformers is determined by a balance of steric hindrance, dipole-dipole interactions, and hyperconjugation effects. youtube.com For this compound, the most stable conformer would likely be the one that minimizes steric clash between the hydrogen atom on the fluoranthene ring and the carbonyl group of the acetamide moiety.

Molecular Modeling and Simulation Techniques

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the net force on each atom and uses Newton's laws of motion to model their subsequent movements. By performing these calculations for millions of small time steps, a trajectory of the system is generated, revealing how the molecule behaves and interacts with its surroundings.

For this compound, an MD simulation could be used to study its behavior in a solvent like water or an organic solvent. This would provide insights into its solvation properties, diffusion rate, and how its conformation changes over time in a solution. Such simulations have been used to explore the interactions of other molecules with solvents and at interfaces. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second molecule, typically a larger receptor protein. nih.gov This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov

In a hypothetical docking study of this compound, the compound would be treated as a "ligand" and placed into the binding site of a target protein. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each one based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov The resulting scores and poses indicate the most likely binding mode and estimate the binding affinity. For this compound, the acetamide group could potentially form hydrogen bonds with amino acid residues in a protein's active site, while the large, flat fluoranthene ring could participate in hydrophobic or π-stacking interactions. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase This table presents hypothetical data representative of typical docking outputs.

| Parameter | Value | Details |

| Binding Affinity | -8.5 | kcal/mol |

| Hydrogen Bonds | 2 | Amide N-H with GLU-85; Carbonyl O with LYS-23 |

| Hydrophobic Interactions | 4 | Fluoranthene ring with VAL-31, ILE-78, LEU-132, ALA-45 |

| π-Stacking Interaction | 1 | Fluoranthene ring with PHE-83 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.com These models are crucial in computational toxicology for predicting the potential effects of new or untested chemicals, thereby prioritizing them for further experimental testing and reducing reliance on animal studies. mdpi.comnih.gov For a compound like this compound, which belongs to the class of aromatic amines known for their potential carcinogenicity, QSAR modeling is a particularly valuable tool for risk assessment. mdpi.com

The development of a predictive QSAR or QSPR model for this compound would begin with the compilation of a dataset of structurally similar compounds with known activities or properties. The next step involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. nih.gov These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D) and the type of information they encode (e.g., constitutional, topological, geometric, electronic).

For a polycyclic aromatic amine like this compound, a range of molecular descriptors would be relevant for modeling its biological activity, such as carcinogenicity, or its physicochemical properties. These descriptors fall into several key categories:

Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms. Examples include molecular surface area and volume.

Electronic Descriptors: These descriptors are crucial for modeling interactions with biological macromolecules. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. capes.gov.br For aromatic amines, these descriptors are particularly important in modeling their metabolic activation to reactive species. mdpi.com

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), which describes lipophilicity, and polarizability are often critical in predicting a compound's behavior. mdpi.com

Once a pool of descriptors is calculated for a training set of compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build the mathematical model that best correlates the descriptors with the observed activity or property. mdpi.comnih.gov

To illustrate, a hypothetical QSAR model for the carcinogenicity of a series of polycyclic aromatic amines, including this compound, might take the form of a multiple linear regression equation:

log(1/C) = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(logP) + β₄(Molecular_Surface_Area)

Where log(1/C) represents the carcinogenic potency, and the β coefficients are determined by the regression analysis.

Below is an interactive table showcasing hypothetical molecular descriptors that would be calculated for this compound and related compounds in the process of developing a predictive model.

A critical aspect of QSAR/QSPR modeling is rigorous validation to ensure the robustness and predictive power of the developed model. nih.govnih.gov Validation is typically performed through both internal and external procedures.

External validation is considered a more stringent test of a model's predictive ability. nih.gov In this process, the model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The correlation between the predicted and actual activities of the test set compounds indicates the model's real-world predictive performance.

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. nih.govnih.govvariational.ai A prediction for a new compound, such as this compound, is considered reliable only if the compound falls within the AD of the model used. Various methods are used to define the AD, often based on the range of molecular descriptors of the training set compounds or the structural similarity of a new compound to the training set compounds.

An illustrative data table for the validation of a hypothetical QSAR model for carcinogenicity is presented below. This table includes both a training set and a test set of compounds, with their experimental and predicted activities.

Chemical Reactivity and Mechanistic Studies of N Fluoranthen 2 Ylacetamide

Electrophilic Aromatic Substitution Reactions on the Fluoranthene (B47539) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. researchgate.netlibretexts.org For N-fluoranthen-2-ylacetamide, the outcome of such reactions is governed by the combined directing effects of the acetamido group and the inherent reactivity of the fluoranthene nucleus. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion, or more generally, a σ-complex. libretexts.orgnih.gov

The acetamido group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. In this compound, the acetamido group is at the 2-position of the fluoranthene ring. Therefore, it directs electrophiles to the 1- and 3-positions (ortho positions) and the 7-position (para position).

However, the intrinsic reactivity of the fluoranthene ring system must also be considered. The positions on the fluoranthene ring exhibit different susceptibilities to electrophilic attack due to variations in electron density. Theoretical studies and experimental data on fluoranthene itself generally indicate that the C3 position is the most reactive towards electrophiles, followed by C8, C1, and C7.

The regioselectivity in this compound is thus a result of these competing effects. The powerful activating effect of the acetamido group would strongly favor substitution at the C1 and C3 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relationship to -NHCOCH₃ | Inherent Fluoranthene Reactivity | Predicted Outcome |

| C1 | ortho | Moderately reactive | Major Product (steric hindrance is a factor) |

| C3 | ortho | Most reactive | Major Product |

| C7 | para | Moderately reactive | Minor Product |

| C8 | meta | Highly reactive | Minor Product (meta to activating group) |

Nitration is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). libretexts.orgnih.gov The mechanism involves the attack of the nitronium ion on the aromatic ring to form a σ-complex, which is the rate-determining step, followed by the rapid loss of a proton to restore aromaticity. nih.gov

For this compound, nitration is expected to follow the regioselectivity patterns discussed previously. The acetamido group directs the incoming nitro group primarily to the C1 and C3 positions. Given that the C3 position is inherently the most reactive site on the fluoranthene nucleus, it is anticipated to be a major site of nitration.

Studies on related systems, such as iridabenzofurans, have shown that nitration using copper(II) nitrate (B79036) in acetic anhydride (B1165640) can provide high regioselectivity. researchgate.net This method, known as Menke nitration, may also be applicable to this compound to achieve selective functionalization. researchgate.net The reaction conditions, including the choice of nitrating agent and solvent, can significantly influence the product distribution. nih.gov

Reactions Involving the Acetamide (B32628) Group

The acetamide group (-NHCOCH₃) provides a secondary site for chemical modification, distinct from the reactions on the aromatic ring. ontosight.ai

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-aminofluoranthene (B14708915) and acetic acid.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. youtube.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the fluoranthenylamino group as a leaving group, which subsequently abstracts a proton to form 2-aminofluoranthene. youtube.com

Acid-Catalyzed Hydrolysis: In acidic solution, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-aminofluoranthene yield the final products.

Computational studies on the hydrolysis of acetamide on ceria (CeO₂) surfaces have shown that metal oxides can catalyze the cleavage of the C-N bond. nih.gov The mechanism involves the formation of a tetrahedral intermediate on the ceria surface, followed by C-N bond scission. nih.gov

The nitrogen atom of the acetamide group can participate in further reactions. For instance, N-aryl acetamides can undergo hydroamidation reactions with alkenes in the presence of a base. georgiasouthern.edu This reaction involves the addition of the N-H bond across the double bond of an alkene, forming a new C-N bond. N-aryl acetamides have been shown to react with acrylonitrile (B1666552) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). georgiasouthern.edu This suggests a potential pathway for elaborating the structure of this compound by attaching new functional groups at the amide nitrogen, although this typically requires deprotonation of the amide first, which can be challenging.

Oxidative and Reductive Transformations of the Compound

The fluoranthene core and the acetamide group can both be subject to oxidative and reductive conditions, potentially leading to a variety of products.

Oxidation: The fluoranthene ring system, like other PAHs, can be oxidized. Strong oxidizing agents can lead to the cleavage of the aromatic rings, often forming quinones or carboxylic acid derivatives. Research on the oxidation of related compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides with reagents such as peracetic acid or m-chloroperbenzoic acid (m-CPBA) has shown that oxidation can occur at multiple sites, including the aromatic rings and the nitrogen atoms. nih.gov For this compound, oxidation could potentially target the electron-rich positions of the fluoranthene nucleus or the nitrogen of the amide, though amide oxidation is less common.

Reduction: The reduction of this compound can also proceed via several pathways. The amide functional group can be reduced to a secondary amine (N-ethylfluoranthen-2-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation replaces the carbonyl group (C=O) with a methylene (B1212753) group (CH₂).

Catalytic hydrogenation can reduce the aromatic rings of the fluoranthene moiety, depending on the catalyst and reaction conditions (temperature, pressure). This would lead to partially or fully saturated hydrofluoranthene derivatives. The specific conditions would determine the extent and regioselectivity of the reduction.

Reaction Mechanisms for Novel Transformations of this compound

While specific, novel transformations of this compound have not been extensively documented in peer-reviewed literature, we can postulate several potential reactions and their mechanisms based on the known chemistry of related compounds. These hypothetical transformations provide a framework for future experimental investigation.

Electrophilic Aromatic Substitution:

The fluoranthene nucleus is susceptible to electrophilic attack. The acetamido group (-NHCOCH₃) is a known ortho-, para-directing group in electrophilic aromatic substitution reactions. Although it is an activating group, it is less so than a simple amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl.

A plausible novel transformation could be the selective nitration or halogenation of the fluoranthene ring. The mechanism for such a reaction would likely follow the classical electrophilic aromatic substitution pathway:

Generation of the Electrophile: For nitration, the electrophile (NO₂⁺) is typically generated from a mixture of nitric acid and sulfuric acid. For halogenation, a Lewis acid catalyst like FeBr₃ would be used with Br₂ to generate the electrophile.

Nucleophilic Attack: The π-system of the fluoranthene ring, activated by the acetamido group, attacks the electrophile. This attack would preferentially occur at the positions ortho or para to the acetamido group that are sterically accessible and electronically favored.

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, the sigma complex or arenium ion, is formed. The positive charge is delocalized over the aromatic system.

Deprotonation: A weak base (e.g., HSO₄⁻ or Br⁻) removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of this substitution on the complex fluoranthene ring system would be a key area for mechanistic investigation, with computational studies potentially offering predictive insights.

Hydrolysis of the Amide Bond:

The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-aminofluoranthene.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid would lead to the formation of the protonated 2-aminofluoranthene, which is then deprotonated to give the final product.

Base-Promoted Hydrolysis: This pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. youtube.com The departure of the amide anion (a poor leaving group) is facilitated by protonation from the solvent or a subsequent acid workup, leading to the formation of 2-aminofluoranthene and an acetate (B1210297) salt.

Reduction of the Amide:

The carbonyl group of the acetamide can be reduced to a methylene group to form N-ethyl-2-aminofluoranthene. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would be required for this transformation. The mechanism would likely proceed through the initial formation of an aluminate complex, followed by the delivery of hydride ions to the carbonyl carbon.

Data on Plausible Transformations:

Since specific experimental data for novel transformations of this compound is not available, the following table presents a hypothetical summary of potential reactions, based on the reactivity of analogous compounds. This serves as a guide for future research endeavors.

| Transformation | Reagents and Conditions | Plausible Product(s) | Mechanistic Pathway |

| Nitration | HNO₃, H₂SO₄ | Mono- or di-nitro derivatives of this compound | Electrophilic Aromatic Substitution |

| Bromination | Br₂, FeBr₃ | Mono- or di-bromo derivatives of this compound | Electrophilic Aromatic Substitution |

| Acid Hydrolysis | HCl (aq), Heat | 2-Aminofluoranthene | Nucleophilic Acyl Substitution |

| Base Hydrolysis | NaOH (aq), Heat | 2-Aminofluoranthene | Nucleophilic Acyl Substitution |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | N-ethyl-2-aminofluoranthene | Nucleophilic Addition/Elimination |

Further empirical studies are essential to validate these proposed reaction pathways, determine optimal conditions, and fully characterize the resulting products. Such research would significantly contribute to the understanding of the chemical reactivity of this fluoranthene derivative and could open avenues for the synthesis of novel compounds with potential applications in materials science or medicinal chemistry.

Applications in Advanced Materials Science

Design and Synthesis of N-fluoranthen-2-ylacetamide-based Materials

The design of materials based on this compound leverages the distinct properties of its constituent moieties. The fluoranthene (B47539) core, a polycyclic aromatic hydrocarbon (PAH), is known for its inherent fluorescence and electrochemical activity, making it a suitable building block for optoelectronic materials. rsc.orgrsc.org The acetamide (B32628) group, on the other hand, provides a site for hydrogen bonding and can influence the solubility and processing of the final material. ontosight.ai

The synthesis of fluoranthene derivatives can be achieved through various methods, including tandem Suzuki–Miyaura and intramolecular C–H arylation reactions. nih.gov A general approach for synthesizing substituted fluoranthenes involves the reaction of 1,8-dihalonaphthalenes with appropriate boronic acids or esters. nih.govbeilstein-journals.org For this compound specifically, a plausible synthetic route would involve the nitration of fluoranthene, followed by reduction to 2-aminofluoranthene (B14708915), and subsequent acetylation to yield the final product. A similar two-step acetylation and nitration process has been successfully used to synthesize N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide from 2-acetyl-6-aminonaphthalene. nih.govresearchgate.net

The synthesis of related acetamide compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, has been achieved through coupling reactions. beilstein-journals.org Heterogeneous catalysts, like reduced graphene oxide (rGO)-CuPd nanocatalysts, have also been employed for the synthesis of fluoranthene derivatives, offering the advantage of reusability. nih.gov

Table 1: Key Synthetic Strategies for Fluoranthene and Acetamide Derivatives

| Reaction Type | Key Reagents/Catalysts | Application | Reference |

| Tandem Suzuki–Miyaura and Intramolecular C–H Arylation | Pd(dppf)Cl2, rGO-CuPd nanocatalysts | Synthesis of substituted fluoranthenes | nih.gov |

| Acetylation and Nitration | Acetic anhydride (B1165640), Nitrating agent | Synthesis of acetylated and nitrated naphthalene (B1677914) derivatives | nih.govresearchgate.net |

| Coupling Reactions | Various coupling agents | Synthesis of N-substituted acetamides | beilstein-journals.org |

Optoelectronic Applications of Fluoranthene-Acetamide Derivatives

The combination of the fluoranthene and acetamide groups in this compound and its derivatives gives rise to interesting optoelectronic properties, making them potential candidates for various applications.

Fluorescent Probes and Luminescent Materials

Fluoranthene and its derivatives are known for their fluorescent properties. rsc.orgresearcher.life The planar and rigid structure of the fluoranthene core contributes to its high fluorescence quantum yield. The acetamide group can be modified to tune the photophysical properties of the molecule, such as its emission wavelength and sensitivity to the local environment.

Fluorescent probes are molecules that exhibit a change in their fluorescence upon interacting with a specific analyte or environmental change. nih.gov The design of such probes often involves a fluorophore (in this case, fluoranthene) and a receptor that selectively binds to the target. The acetamide group in this compound could potentially act as a hydrogen bond donor or acceptor, allowing for the detection of analytes capable of hydrogen bonding. The development of fluorescent probes often utilizes hydrazine-based small molecules that react with specific functional groups to produce a fluorescent signal. nih.gov

The luminescence of these materials is a key property, with photoluminescence being a significant area of study for its applications in various scientific fields. nih.gov The emission properties of fluoranthene derivatives can be influenced by factors such as the solvent polarity and the presence of quenchers.

Organic Semiconductor Design

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.com Polycyclic aromatic hydrocarbons like fluoranthene are a class of materials that have been extensively studied for their semiconductor properties. researchgate.net

The performance of an organic semiconductor is highly dependent on its molecular structure, which influences its electronic energy levels (HOMO and LUMO) and its ability to self-assemble into ordered structures that facilitate charge transport. The introduction of electron-withdrawing or electron-donating groups can be used to tune the energy levels of the molecule, making it suitable for use as either a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. researchgate.net The acetamide group in this compound, being a moderately deactivating group, could influence the electronic properties of the fluoranthene core.

The morphology of the semiconductor film also plays a crucial role in device performance. Blending organic semiconductors with insulating polymers is one strategy to control the film morphology and improve device characteristics. mdpi.com

Supramolecular Assemblies and Crystal Engineering Involving this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties based on an understanding of these intermolecular forces. rsc.orgub.edu

Co-crystallization Strategies and Solid-State Properties

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a specific stoichiometric ratio. sigmaaldrich.com This strategy can be used to modify the physical properties of a compound, such as its melting point, solubility, and stability, without altering its chemical structure.

Given the hydrogen bonding capabilities of the acetamide group, this compound is a promising candidate for co-crystallization with other molecules that can act as complementary hydrogen bond donors or acceptors. By carefully selecting the co-former, it is possible to design new crystalline materials with specific solid-state architectures and properties. The resulting co-crystals could exhibit enhanced fluorescence or different semiconductor characteristics compared to the pure compound.

Environmental Transformation and Fate Methodologies of N Fluoranthen 2 Ylacetamide

Metabolic Pathway Research Methodologies of N Fluoranthen 2 Ylacetamide Non Human Clinical Focus

In Vitro Metabolic Studies with Relevant Enzyme Systems

In vitro metabolic studies are fundamental in elucidating the biotransformation of N-fluoranthen-2-ylacetamide. These studies typically utilize subcellular fractions and cellular models to simulate the metabolic processes that would occur in a living organism. nih.gov

The primary in vitro systems for studying the metabolism of xenobiotics include:

Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are critical for phase I oxidative metabolism. nih.govresearchgate.net

Hepatocytes: Intact liver cells, often used in primary culture, provide a more complete metabolic picture as they contain both phase I and phase II enzymes. nih.govresearchgate.net

Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both phase I and phase II reactions. mdpi.com

Recombinant Enzymes: Specific CYP450 isoforms expressed in cell lines can be used to identify the key enzymes responsible for the metabolism of a compound.

The primary goal of in vitro metabolic studies is to identify the metabolites formed from the parent compound. For this compound, the biotransformation products are expected to arise from modifications of both the fluoranthene (B47539) ring and the acetamide (B32628) side chain.

Based on studies of structurally similar compounds, the expected biotransformation products of this compound would include:

Hydroxylated Metabolites: Oxidation of the fluoranthene ring by CYP450 enzymes is a likely primary metabolic step, leading to the formation of various mono- and di-hydroxylated isomers. nih.gov

N-deacetylation Products: Cleavage of the acetamide group would yield 2-aminofluoranthene (B14708915).

Further Oxidation Products: The initial hydroxylated metabolites can undergo further oxidation to form diones and other oxygenated species. For instance, bacterial transformation of fluoranthene has been shown to produce fluoranthene-2,3-dione (B1210747) and fluoranthene-1,5-dione. nih.gov

Conjugated Metabolites: Phase II enzymes can conjugate the hydroxylated metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. nih.gov

Table 1: Potential Biotransformation Products of this compound

| Parent Compound | Metabolic Reaction | Potential Product |

| This compound | Hydroxylation | Hydroxy-N-fluoranthen-2-ylacetamide isomers |

| This compound | N-deacetylation | 2-Aminofluoranthene |

| Hydroxy-N-fluoranthen-2-ylacetamide | Glucuronidation | Hydroxy-N-fluoranthen-2-ylacetamide-glucuronide |

| Hydroxy-N-fluoranthen-2-ylacetamide | Sulfation | Hydroxy-N-fluoranthen-2-ylacetamide-sulfate |

| This compound | Oxidation | Fluoranthene-dione derivatives |

This table is based on predicted metabolic pathways and not on direct experimental data for this compound.

Enzyme kinetic studies are performed to characterize the interaction of this compound with metabolic enzymes. These studies determine key parameters such as the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). nih.gov

The kinetics of CYP450-mediated reactions can sometimes deviate from the classic Michaelis-Menten model, exhibiting atypical kinetics such as sigmoidal, biphasic, or substrate inhibition patterns. nih.gov These complex kinetics can arise from the presence of multiple substrate binding sites within the enzyme's active site. nih.gov Investigating the enzyme kinetics for this compound metabolism would involve incubating the compound at various concentrations with liver microsomes and measuring the rate of metabolite formation.

Investigation of Biotransformation Pathways (e.g., hydroxylation, conjugation)

The biotransformation of this compound likely involves a sequence of phase I and phase II metabolic reactions.

Hydroxylation: As a primary phase I reaction, hydroxylation is catalyzed by CYP450 enzymes and introduces a hydroxyl group onto the fluoranthene ring, making the molecule more polar and susceptible to further metabolism. nih.gov

Conjugation: Following hydroxylation, the resulting metabolites can undergo phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common conjugation pathways that attach glucuronic acid or a sulfate group, respectively, to the hydroxylated metabolites. nih.gov These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for elimination from the body.

Comparative Metabolism with Structurally Related Compounds

Due to the limited direct data on this compound, comparing its potential metabolism to that of structurally related compounds is a valuable approach.

Fluoranthene: The parent polycyclic aromatic hydrocarbon, fluoranthene, undergoes extensive metabolism initiated by dioxygenation at various positions on the aromatic rings, leading to the formation of dihydrodiols, phenols, and quinones. nih.gov

N-acetyl-2-aminofluorene (2-AAF): This well-studied arylamine carcinogen shares the acetamide group attached to a polycyclic aromatic system. Its metabolism involves N-hydroxylation to form a reactive intermediate, followed by esterification (e.g., sulfation or acetylation) to produce unstable esters that can bind to DNA. Ring hydroxylation also occurs at various positions.

Flutamide: This anti-cancer drug, which also contains an aromatic amide structure, undergoes extensive hydroxylation in liver microsomes from various species. nih.gov Its metabolism also involves the formation of glucuronide and sulfate conjugates. nih.gov

By comparing the known metabolic pathways of these compounds, researchers can predict the likely metabolic fate of this compound and design experiments to test these hypotheses.

Analytical Techniques for Metabolite Profiling and Quantification

The identification and quantification of this compound and its metabolites require sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for metabolite profiling. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) is used to separate the parent compound and its metabolites from the biological matrix. The separated compounds are then introduced into a mass spectrometer, which provides information about their molecular weight and structure. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing more detailed structural information for metabolite identification. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the determination of the elemental composition of metabolites, facilitating their identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide detailed structural information about purified metabolites, which is crucial for unambiguous structure elucidation.

Table 2: Analytical Techniques for Metabolite Analysis

| Technique | Application | Advantages |

| HPLC/UHPLC | Separation of parent compound and metabolites | High resolution, well-established |

| Mass Spectrometry (MS) | Detection and identification of metabolites | High sensitivity and selectivity |

| Tandem MS (MS/MS) | Structural elucidation of metabolites | Provides fragmentation patterns for identification |

| High-Resolution MS | Accurate mass measurement | Aids in determining elemental composition |

| NMR Spectroscopy | Definitive structural elucidation | Provides detailed structural information |

Advanced Research Techniques and Methodologies for N Fluoranthen 2 Ylacetamide

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the isolation and purification of N-fluoranthen-2-ylacetamide from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation of this compound from its precursors, such as 2-aminofluoranthene (B14708915), and other byproducts. A reverse-phase HPLC method is typically employed, utilizing a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase starting with a higher proportion of an aqueous buffer (e.g., 0.02 M acetic acid) and gradually increasing the concentration of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) allows for the effective elution of both more polar impurities and the less polar this compound. nih.gov Detection is commonly performed using a UV-Vis detector, set at a wavelength where the fluoranthene (B47539) moiety exhibits strong absorbance. For enhanced sensitivity and selectivity, a fluorescence detector can be used, capitalizing on the native fluorescence of the fluoranthene ring system.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another vital tool for the analysis of this compound. This technique is suitable for thermally stable and volatile compounds. mdpi.com The sample is vaporized and introduced into a capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl polysiloxane). nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. The temperature of the column is typically ramped up over the course of the analysis to facilitate the elution of compounds with different volatilities. nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum that allows for unequivocal identification. GC-MS is highly effective for identifying and quantifying this compound in complex matrices and for detecting trace-level impurities. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of N-Arylacetamides

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | Reverse-phase C18, 4.6 x 250 mm, 5 µm | Capillary column (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis or Fluorescence | Mass Spectrometer (MS) |

| Temperature Program | Isothermal (e.g., 35 °C) | Initial temp. 150 °C, ramp to 300 °C at 10 °C/min |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid of this compound. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is used to build a model of the molecular structure.

For a molecule like this compound, crystallographic data would reveal the planarity of the fluoranthene system and the orientation of the acetamide (B32628) group relative to the aromatic rings. The crystal structure of analogous N-arylacetamides often reveals the formation of hydrogen-bonded chains or dimers through the amide N-H and C=O groups. nih.gov These interactions significantly influence the material's physical properties, including its melting point and solubility.

Table 2: Representative Crystallographic Data for an N-Arylacetamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1614 |

| b (Å) | 14.9430 |

| c (Å) | 9.3877 |

| β (°) | 103.653 |

| Volume (ų) | 1112.5 |

| Z (molecules per unit cell) | 4 |

Note: Data is illustrative for a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, as specific data for this compound is not publicly available.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two primary methods used.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis is crucial for determining the thermal stability of this compound. The resulting TGA curve plots mass loss against temperature. A sharp decrease in mass indicates decomposition. The onset temperature of decomposition is a key parameter for assessing the compound's thermal stability. For polycyclic aromatic amides, decomposition typically occurs at high temperatures.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. mdpi.com For a crystalline solid like this compound, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion. The sharpness of the melting peak can also provide an indication of the sample's purity.

Table 3: Illustrative Thermal Analysis Data for a Polycyclic Aromatic Amide

| Technique | Parameter | Illustrative Value |

|---|---|---|

| TGA | Decomposition Onset Temperature | > 300 °C |

| DSC | Melting Point (Tₘ) | ~200-250 °C |

| DSC | Enthalpy of Fusion (ΔHբ) | ~25-35 kJ/mol |

Advanced Analytical Methodologies for Purity and Quantitative Analysis

Beyond the primary techniques, other advanced methodologies are essential for ensuring the purity and for the precise quantitative analysis of this compound.

Quantitative NMR (qNMR):

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Its application can be extended for quantitative purposes (qNMR). By integrating the signals of the analyte against a certified internal standard of known concentration, the exact purity of a sample of this compound can be determined without the need for a specific reference standard of the analyte itself.

HPLC with Certified Reference Materials:

For routine quantitative analysis and purity assessment, HPLC is often used in conjunction with a well-characterized, certified reference material (CRM) of this compound. A calibration curve is generated by analyzing solutions of the CRM at various known concentrations. The concentration and purity of unknown samples can then be accurately determined by comparing their peak areas to the calibration curve.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. By comparing the experimentally determined percentages with the theoretical values calculated from the molecular formula of this compound (C₁₈H₁₃NO), the purity of the sample can be verified.

Table 4: Summary of Advanced Analytical Methodologies for Purity and Quantitative Analysis

| Methodology | Principle | Application |

|---|---|---|

| Quantitative NMR (qNMR) | Signal integration relative to an internal standard. | Absolute purity determination without a specific reference standard. |

| Calibrated HPLC | Comparison of peak area to a calibration curve from a certified reference material. | Routine purity and concentration measurements. |

| Elemental Analysis | Measures the weight percentage of C, H, N. | Verification of elemental composition and purity. |

Future Directions and Research Opportunities

Exploration of Uncharted Synthetic Routes for N-fluoranthen-2-ylacetamide and its Derivatives

The development of novel and efficient synthetic pathways is paramount for the widespread investigation and application of this compound. Current synthetic strategies often rely on conventional amidation reactions, which may have limitations in terms of yield, scalability, and environmental impact. Future research should focus on exploring more innovative and sustainable synthetic methodologies.

One promising avenue is the use of transition-metal-free amidation reactions . These methods offer a milder and more environmentally benign alternative to traditional metal-catalyzed processes. nih.govfigshare.com For instance, the direct amidation of unactivated esters mediated by superbases like NaOtBu under solvent-free conditions has shown great promise for a variety of amides and could be adapted for the synthesis of this compound. rsc.org Another approach involves the fluoride-ion-catalyzed amination of fluoroarenes, which could be a mild way to form the crucial N-C bond. nih.gov

Furthermore, C-H amination strategies represent a frontier in organic synthesis. acs.org These reactions directly convert a C-H bond on the fluoranthene (B47539) core into a C-N bond, bypassing the need for pre-functionalized starting materials like halogenated or metalated arenes. acs.org This atom-economical approach could significantly streamline the synthesis of this compound and its derivatives.

The table below summarizes potential uncharted synthetic routes that warrant investigation.

| Synthetic Strategy | Principle | Potential Advantages for this compound Synthesis | Key Research Challenges |

|---|---|---|---|

| Transition-Metal-Free Amidation | Utilizes strong bases or catalysts like fluoride (B91410) ions to facilitate the coupling of an amine with a carboxylic acid derivative or fluoroarene. nih.govrsc.org | Avoids toxic and expensive transition metals, often proceeds under milder conditions, and can be more sustainable. rsc.org | Optimizing reaction conditions for the specific fluoranthene substrate; managing selectivity at different positions on the fluoranthene ring. |

| Direct C-H Amination | Direct functionalization of a C-H bond on the fluoranthene ring to form a C-N bond, potentially via a dearomative cycloaddition sequence. acs.org | High atom economy, reduced number of synthetic steps, access to novel derivatives. acs.org | Controlling regioselectivity of the C-H amination on the polycyclic core; developing catalysts that are effective for unactivated arenes. acs.org |

| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor rather than a batch process. | Improved reaction control, enhanced safety, easier scalability, and potential for higher yields. | Designing and optimizing a flow reactor setup for the specific reaction kinetics and solubility of fluoranthene derivatives. |

Development of Novel Computational Approaches for Predicting Properties and Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules by predicting their properties and reactivity in silico. While general computational models for PAHs exist, the development of approaches specifically tailored to this compound and its derivatives could significantly guide experimental efforts.

A key area for development is the application of machine learning (ML) and artificial intelligence (AI) . nih.govnih.gov Quantitative Structure-Property Relationship (QSPR) models, powered by ML algorithms like Random Forest or neural networks, can be trained on datasets of known fluoranthene derivatives to predict a wide range of properties. nih.govcromlab.es These properties include physicochemical characteristics such as boiling point and solubility, as well as electronic properties like band gaps and ionization potentials, which are crucial for applications in organic electronics. cromlab.esrsc.org An innovative approach combines Surface-Enhanced Raman Spectroscopy (SERS) with ML algorithms to precisely identify PAHs in complex mixtures. rsc.org

The table below outlines some novel computational approaches and their potential impact.

| Computational Method | Principle | Predicted Properties for this compound | Potential Impact |

|---|---|---|---|

| Machine Learning-based QSPR | Uses algorithms trained on existing data to find correlations between molecular structure and properties. nih.govcromlab.es | Solubility, toxicity, electronic properties, and potential biological activity. biotechnologia-journal.orgresearchgate.net | Rapid screening of virtual libraries of derivatives to identify promising candidates for synthesis and testing. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of molecules. | Optimized geometry, vibrational frequencies (for spectral prediction), reaction mechanisms, and electronic transition energies. | Provides fundamental insights into the molecule's stability, reactivity, and photophysical properties. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Interaction with biological targets (e.g., proteins, DNA), aggregation behavior, and conformational flexibility. | Elucidates mechanisms of biological activity and informs the design of molecules with improved binding affinity or material properties. |

Emerging Applications in Interdisciplinary Fields Beyond Materials Science

The unique structure of this compound, combining a fluorescent PAH core with a functional acetamide (B32628) group, opens up possibilities for applications in diverse interdisciplinary fields beyond traditional materials science.

One of the most exciting potential applications is in bioimaging and sensor technology . Fluoranthene derivatives have already been shown to act as fluorescent probes. rsc.org For example, a derivative known as FLUN 550 has been used as a highly selective staining agent for lipid droplets in live cells. rsc.org The this compound scaffold could be engineered to create novel probes for specific biological molecules or microenvironments. acs.org By modifying the acetamide group or other positions on the fluoranthene ring, it may be possible to develop sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte. acs.org Such probes could be invaluable for studying disease processes at a cellular level.

Another emerging area is the development of bioorthogonally activated probes . These are molecules that are initially non-fluorescent but can be "switched on" by a specific, biologically compatible chemical reaction. rsc.org this compound could serve as the core for such a probe, with the acetamide group providing a handle for attaching a bioorthogonal reactive group. This would allow for highly specific imaging of biological processes in living systems without interference from background fluorescence. rsc.org

The table below highlights some potential emerging applications.

| Interdisciplinary Field | Potential Application of this compound | Required Research Focus |

|---|---|---|

| Medicinal Chemistry & Bioimaging | Development of fluorescent probes for specific cellular components or disease biomarkers. acs.org | Functionalization of the core structure to impart selectivity; studying the photophysical response to target binding; live-cell imaging studies. rsc.org |

| Chemical Biology | Creation of bioorthogonally activated probes for tracking metabolic processes or specific biomolecules in real-time. rsc.org | Integration of bioorthogonal functional groups without quenching fluorescence; testing activation kinetics and specificity in biological systems. rsc.org |